Cas no 61653-12-1 (2-bromo-4-methylhexane)
2-bromo-4-methylhexane Chemical and Physical Properties
Names and Identifiers
-
- Hexane, 2-bromo-4-methyl-
- 2-bromo-4-methylhexane
- (+)-2-bromo-4-methylhexane
- 61653-12-1
- EN300-1896958
- DTXSID40567263
- AKOS014047441
-
- Inchi: 1S/C7H15Br/c1-4-6(2)5-7(3)8/h6-7H,4-5H2,1-3H3
- InChI Key: NRWCWVSNXYGJCU-UHFFFAOYSA-N
- SMILES: BrC(C)CC(C)CC
Computed Properties
- Exact Mass: 178.03575
- Monoisotopic Mass: 178.03571g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 52.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.6
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
2-bromo-4-methylhexane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1896958-0.05g |
2-bromo-4-methylhexane |
61653-12-1 | 0.05g |
$468.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-0.1g |
2-bromo-4-methylhexane |
61653-12-1 | 0.1g |
$490.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-0.25g |
2-bromo-4-methylhexane |
61653-12-1 | 0.25g |
$513.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-0.5g |
2-bromo-4-methylhexane |
61653-12-1 | 0.5g |
$535.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-1.0g |
2-bromo-4-methylhexane |
61653-12-1 | 1g |
$1142.0 | 2023-06-03 | ||
| Enamine | EN300-1896958-2.5g |
2-bromo-4-methylhexane |
61653-12-1 | 2.5g |
$1089.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-5.0g |
2-bromo-4-methylhexane |
61653-12-1 | 5g |
$3313.0 | 2023-06-03 | ||
| Enamine | EN300-1896958-10.0g |
2-bromo-4-methylhexane |
61653-12-1 | 10g |
$4914.0 | 2023-06-03 | ||
| Enamine | EN300-1896958-1g |
2-bromo-4-methylhexane |
61653-12-1 | 1g |
$557.0 | 2023-09-18 | ||
| Enamine | EN300-1896958-5g |
2-bromo-4-methylhexane |
61653-12-1 | 5g |
$1614.0 | 2023-09-18 |
2-bromo-4-methylhexane Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on 2-bromo-4-methylhexane
Chemical Profile of 2-bromo-4-methylhexane (CAS No. 61653-12-1)
2-bromo-4-methylhexane, with the chemical formula C7H15Br, is a brominated alkane that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound, identified by its unique CAS number 61653-12-1, serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. Its structural features—a bromine substituent at the 2-position and a methyl group at the 4-position—make it a valuable building block for constructing diverse chemical scaffolds.
The utility of 2-bromo-4-methylhexane stems from its reactivity, which allows for further functionalization through various chemical transformations. For instance, the presence of the bromine atom enables nucleophilic substitution reactions, such as Suzuki-Miyaura cross-coupling, which is widely employed in the preparation of biaryl compounds. These biaryl structures are prevalent in many pharmacologically active molecules, including kinase inhibitors and antiviral agents. The methyl group at the 4-position can also be modified through oxidation or reduction reactions, providing additional pathways for molecular diversification.
In recent years, 2-bromo-4-methylhexane has been explored in the context of drug discovery and development. Its role as a precursor in synthesizing small-molecule inhibitors has been highlighted in several studies. For example, researchers have utilized this compound to develop novel scaffolds for targeting protein-protein interactions, which are critical in many disease pathways. The ability to introduce bromine and methyl groups at specific positions allows for fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability—key factors that determine a drug's efficacy and safety profile.
Moreover, the growing interest in 2-bromo-4-methylhexane is also driven by its applications in materials science. Specifically, its incorporation into polymer matrices can enhance thermal stability and flame retardancy. This has led to investigations into its use as an additive in high-performance plastics and coatings. The compound's ability to undergo further modifications also makes it a candidate for creating functionalized polymers with tailored properties.
The synthesis of 2-bromo-4-methylhexane typically involves the bromination of hexane derivatives followed by selective methylation. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets the stringent requirements of pharmaceutical applications. Techniques such as catalytic hydrogenation and stereoselective bromination have been optimized to produce enantiomerically pure forms of this compound when necessary.
Recent advancements in computational chemistry have further enhanced the understanding of 2-bromo-4-methylhexane's reactivity. Molecular modeling studies have predicted new synthetic routes and highlighted potential challenges in its application. These insights have enabled chemists to design more efficient synthetic strategies, reducing waste and improving scalability. Additionally, green chemistry principles have been integrated into its production processes, emphasizing sustainable practices such as solvent recovery and catalytic recycling.
The pharmaceutical industry has particularly benefited from the use of 2-bromo-4-methylhexane as an intermediate. Its incorporation into drug candidates has led to several promising candidates entering clinical trials for various therapeutic indications. For instance, derivatives of this compound have shown potential in treating neurological disorders by modulating neurotransmitter receptors. The ability to modify its structure allows for rapid screening of analogs with improved pharmacokinetic profiles.
In conclusion, 2-bromo-4-methylhexane (CAS No. 61653-12-1) is a multifaceted compound with significant applications across multiple scientific disciplines. Its role in organic synthesis, pharmaceutical development, and materials science underscores its importance as a chemical building block. As research continues to uncover new methodologies and applications, the versatility of this compound is expected to drive further innovation in chemistry and related fields.
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